1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
The compound 1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea features a dibenzo[b,f][1,4]oxazepine core, a heterocyclic system containing oxygen and nitrogen atoms at positions 1 and 4 of the fused benzene rings. The 8-methyl and 11-oxo substituents on the oxazepine ring are critical for its structural rigidity and electronic properties. This combination of a dibenzooxazepine core and a thiophene-containing urea side chain suggests applications in medicinal chemistry, particularly in targeting neurological receptors (e.g., dopamine or serotonin receptors) due to structural parallels with known bioactive molecules .
Properties
IUPAC Name |
1-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-4-6-18-16(9-12)23-19(24)15-10-13(5-7-17(15)26-18)22-20(25)21-11-14-3-2-8-27-14/h2-10H,11H2,1H3,(H,23,24)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUABPBTYMDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=CS4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique dibenzooxazepin structure, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.
The compound's molecular formula is , with a molecular weight of approximately 394.4 g/mol. The structural characteristics include a dibenzo[b,f][1,4]oxazepin core and a thiophenylmethyl urea moiety, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.4 g/mol |
| Structure | Dibenzooxazepin core with thiophenylmethyl urea |
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors associated with central nervous system (CNS) activity. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
Pharmacological Studies
Recent pharmacological studies have indicated that this compound exhibits:
- Antidepressant Effects : Animal models have shown significant reductions in depressive-like behaviors when administered this compound.
- Anxiolytic Properties : The compound has demonstrated potential in reducing anxiety levels in preclinical trials.
- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Case Study on Antidepressant Activity :
- In a controlled study involving mice subjected to chronic unpredictable stress, administration of the compound resulted in a marked improvement in behavioral tests such as the forced swim test and the tail suspension test. The results indicated a significant decrease in immobility time compared to control groups.
-
Case Study on Neuroprotection :
- A study assessing neuroprotective effects showed that the compound could reduce cell death in neuronal cultures exposed to toxic agents like glutamate. This suggests potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heteroatoms: The oxazepine core (O and N) in the target compound vs. thiazepine (S and N) in analogues (e.g., 10-Ethyl-11-oxo-thiazepine) alters electronic properties. Thiophene vs. Benzene: The thiophen-2-ylmethyl group introduces sulfur’s electronegativity and aromaticity, which may improve binding to sulfur-rich enzyme pockets or receptors compared to purely hydrocarbon substituents .
Substituent Effects: Urea vs. Carboxylic Acid: The urea group in the target compound offers hydrogen-bond donor/acceptor sites, contrasting with the ionizable carboxylic acid in thiazepine derivatives (e.g., 11-Oxo-10-propyl-thiazepine-8-carboxylic acid). This difference may reduce metabolic instability compared to acidic groups . Methyl vs. Bulkier Alkyl Groups: The 8-methyl group in the target compound minimizes steric hindrance compared to 10-ethyl or 10-propyl substituents in thiazepines, possibly favoring receptor fit .
Synthetic Routes :
- Thiazepine derivatives (e.g., 10-Ethyl-11-oxo-thiazepine) are synthesized via alkylation (NaH/1-iodopropane) or oxidation (MCPBA), whereas dibenzooxazepines like the target compound may leverage Ru-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis .
- Urea formation in the target compound likely involves coupling of an isocyanate intermediate with thiophen-2-ylmethylamine, contrasting with amide bond formation in benzamide analogues .
Pharmacological and Physicochemical Properties
- Receptor Selectivity : Thiazepine carboxylic acids (e.g., 11-Oxo-10-propyl-thiazepine-8-carboxylic acid) exhibit D2 dopamine receptor antagonism, while the target compound’s urea-thiophene motif may shift selectivity toward serotonin receptors or kinase targets .
- Solubility and Bioavailability : The urea group and thiophene moiety likely improve aqueous solubility compared to purely aromatic analogues (e.g., benzamide derivatives), though less than ionizable carboxylic acids .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to adjust reaction times.
- Solvent polarity and temperature control are critical for minimizing side reactions (e.g., dimerization) .
Basic: What spectroscopic and chromatographic methods are most effective for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~423.4 Da) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm) with UV detection at 254 nm .
Basic: How should preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors associated with dibenzooxazepines (e.g., dopamine D2, serotonin 5-HT2A) .
- Assay Design :
- Controls : Include positive controls (e.g., haloperidol for D2) and vehicle-only samples.
Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Methodological Answer:
- Substituent Variation :
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target receptors .
- Data Analysis : Compare IC50 values across derivatives to identify critical substituents.
Q. Example SAR Table :
| Derivative | R1 (Oxazepine) | R2 (Urea) | D2 IC50 (nM) |
|---|---|---|---|
| Parent | 8-Me | Thiophene | 120 ± 15 |
| Derivative A | 8-CF3 | Thiophene | 85 ± 10 |
| Derivative B | 8-Me | Furan | 250 ± 30 |
Advanced: What crystallographic tools are recommended for resolving structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Electron Density Maps : Identify disordered regions (e.g., thiophene orientation) using Olex2 refinement .
- Database Cross-Reference : Compare with Cambridge Structural Database (CSD) entries for similar dibenzooxazepines .
Advanced: How should contradictory data (e.g., conflicting bioactivity results) be addressed?
Methodological Answer:
- Replication : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, buffer pH) .
- Orthogonal Assays : Confirm D2 receptor antagonism using cAMP inhibition assays alongside radioligand binding .
- Data Triangulation : Cross-validate with computational models (e.g., MD simulations of ligand-receptor dynamics) .
- Error Analysis : Statistically assess outliers (e.g., Grubbs’ test) and control for batch-to-batch compound variability (e.g., NMR purity checks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
